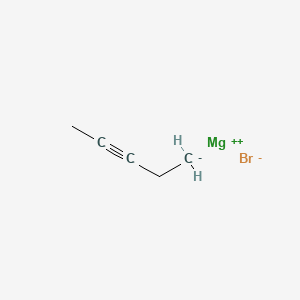
Magnesium, bromo-3-pentynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo-3-pentynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or alkenyl halides in anhydrous ether. The compound is highly reactive and is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo-3-pentynyl- involves the reaction of magnesium metal with bromo-3-pentynyl halide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air . The general reaction scheme is as follows:
[ \text{Mg} + \text{Br-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_3 \rightarrow \text{MgBr-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_3 ]
Industrial Production Methods
In industrial settings, the production of Grignard reagents like Magnesium, bromo-3-pentynyl- is scaled up using large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The use of high-purity magnesium and halides, along with rigorous exclusion of moisture, is crucial to ensure high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo-3-pentynyl- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Epoxides: Adds to epoxides to form alcohols.
Carbon Dioxide: Reacts with CO₂ to form carboxylic acids
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: Formed from the reaction with carbon dioxide
Applications De Recherche Scientifique
Magnesium, bromo-3-pentynyl- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials .
Mécanisme D'action
The mechanism of action of Magnesium, bromo-3-pentynyl- involves its role as a nucleophile in organic reactions. The carbon-magnesium bond in the compound is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The compound can also act as a strong base, deprotonating acidic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl Magnesium Bromide
- Methyl Magnesium Bromide
- Ethyl Magnesium Bromide
Uniqueness
Magnesium, bromo-3-pentynyl- is unique due to its alkyne functionality, which provides additional reactivity compared to other Grignard reagents. This allows for the formation of more complex and diverse organic molecules .
Propriétés
Numéro CAS |
126459-56-1 |
|---|---|
Formule moléculaire |
C5H7BrMg |
Poids moléculaire |
171.32 g/mol |
Nom IUPAC |
magnesium;pent-2-yne;bromide |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YJAZQLKDUDTLKS-UHFFFAOYSA-M |
SMILES canonique |
CC#CC[CH2-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


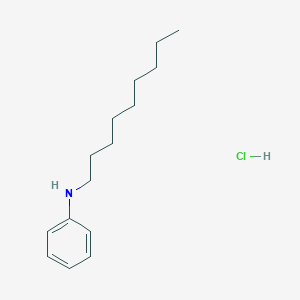
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
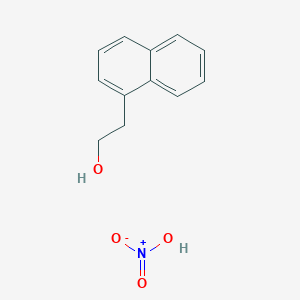

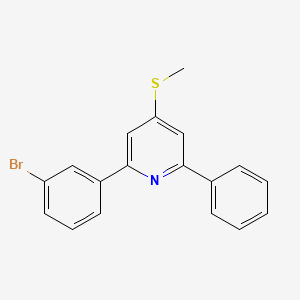

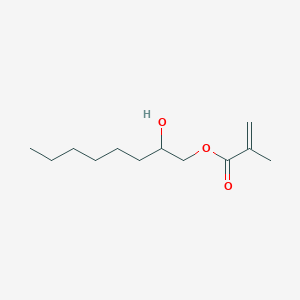
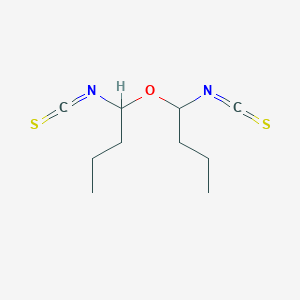
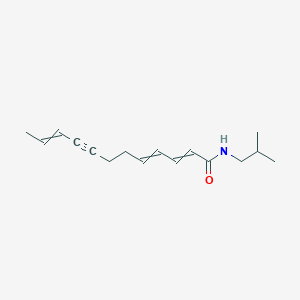
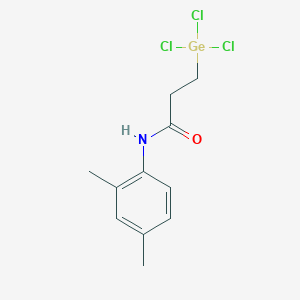

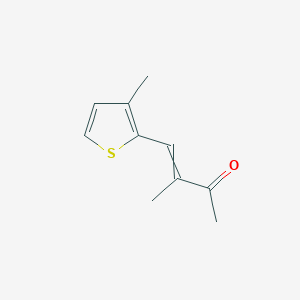
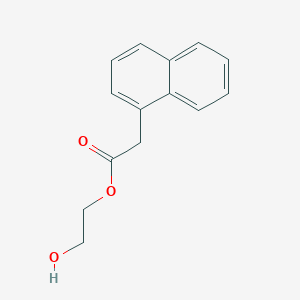
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
